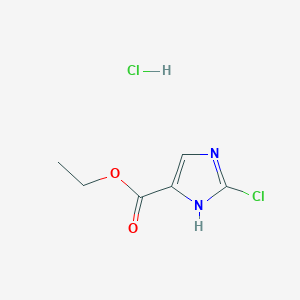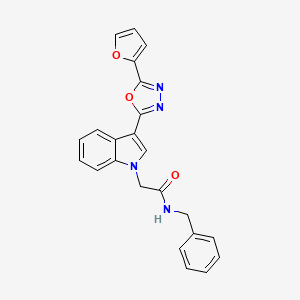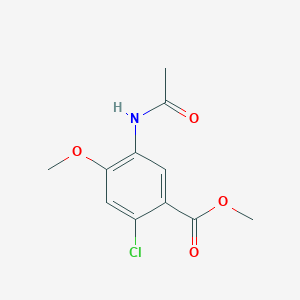
4-Metoxi-1H-indazol-3-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals. The presence of a methoxy group at the 4-position and a carbonitrile group at the 3-position makes this compound particularly interesting for various chemical and biological studies.
Aplicaciones Científicas De Investigación
4-Methoxy-1H-indazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
Target of Action
It’s known that indazole derivatives, which 4-methoxy-1h-indazole-3-carbonitrile is a part of, have been found to bind with high affinity to multiple receptors . They have shown clinical and biological applications, indicating their interaction with various biological targets .
Mode of Action
Indazole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, and more . These activities suggest that 4-Methoxy-1H-indazole-3-carbonitrile may interact with its targets, leading to changes at the molecular and cellular levels.
Biochemical Pathways
Indazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
Indazole derivatives, including 4-Methoxy-1H-indazole-3-carbonitrile, have been found to interact with multiple receptors, making them useful in developing new therapeutic derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
4-Methoxy-1H-indazole-3-carbonitrile, like other indazole derivatives, can have significant effects on various types of cells and cellular processes. For example, certain indazole derivatives have been found to inhibit cell growth, being particularly effective against colon and melanoma cell lines .
Molecular Mechanism
Indazole derivatives are known to bind with high affinity to multiple receptors, which can lead to changes in gene expression and enzyme activation or inhibition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methoxyphenylhydrazine with a suitable nitrile compound under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 4-Methoxy-1H-indazole-3-carbonitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Formation of 4-methoxy-1H-indazole-3-carboxylic acid.
Reduction: Formation of 4-methoxy-1H-indazole-3-amine.
Substitution: Various substituted indazole derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-1H-indazole-3-carboxylic acid
- 4-Methoxy-1H-indazole-3-amine
- 1H-indazole-3-carbonitrile
Uniqueness
4-Methoxy-1H-indazole-3-carbonitrile is unique due to the presence of both a methoxy group and a carbonitrile group, which confer distinct chemical and biological properties. Compared to other indazole derivatives, this compound may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
4-methoxy-1H-indazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c1-13-8-4-2-3-6-9(8)7(5-10)12-11-6/h2-4H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRHMSROBNZWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NN2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[(4-methoxyphenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2583017.png)

![N-(1,3-benzothiazol-2-yl)-5-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2583021.png)



![1-[(4-Aminophenyl)sulfonyl]piperidin-4-OL](/img/structure/B2583031.png)
![N-(3,5-dimethylphenyl)-2-{4-[(3-methylphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide](/img/structure/B2583032.png)
![1-[2-(3-Toluidino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2583033.png)
![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2583034.png)



